molecular formula C15H20N6O7 B12787825 3'-Azido-5'-glutamyl-3'-deoxythymidine CAS No. 125780-86-1

3'-Azido-5'-glutamyl-3'-deoxythymidine

Cat. No.: B12787825
CAS No.: 125780-86-1
M. Wt: 396.36 g/mol
InChI Key: RDUNYDIEPCWJHF-UKKRHICBSA-N
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Description

3’-Azido-5’-glutamyl-3’-deoxythymidine is a synthetic nucleoside analogue. It is structurally related to thymidine, a naturally occurring nucleoside. This compound is known for its antiviral properties, particularly against the HIV-1 virus, by inhibiting the reverse transcriptase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-5’-glutamyl-3’-deoxythymidine involves multiple stepsThe final step involves the coupling of the glutamyl group to the 5’ position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the protection and deprotection of functional groups, azidation, and coupling reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-5’-glutamyl-3’-deoxythymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine derivatives, substituted nucleosides, and oxidized products .

Scientific Research Applications

3’-Azido-5’-glutamyl-3’-deoxythymidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV-1. It gets incorporated into the viral DNA, causing chain termination and preventing further replication. The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Azido-5’-glutamyl-3’-deoxythymidine is unique due to the presence of the glutamyl group, which may enhance its bioavailability and targeting capabilities compared to other nucleoside analogues .

Properties

CAS No.

125780-86-1

Molecular Formula

C15H20N6O7

Molecular Weight

396.36 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-5-oxopentanoic acid

InChI

InChI=1S/C15H20N6O7/c1-7-5-21(15(26)18-13(7)24)11-4-9(19-20-17)10(28-11)6-27-14(25)8(16)2-3-12(22)23/h5,8-11H,2-4,6,16H2,1H3,(H,22,23)(H,18,24,26)/t8-,9-,10+,11+/m0/s1

InChI Key

RDUNYDIEPCWJHF-UKKRHICBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)[C@H](CCC(=O)O)N)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(CCC(=O)O)N)N=[N+]=[N-]

Origin of Product

United States

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